4-Chloro-3-(pyridin-2-YL)aniline
Overview
Description
4-Chloro-3-(pyridin-2-YL)aniline is a phenylpyridine . It is also known by its CAS number 879088-41-2 .
Molecular Structure Analysis
The molecular formula of 4-Chloro-3-(pyridin-2-YL)aniline is C11H9ClN2 . The InChI code is 1S/C11H9ClN2/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h1-7H,13H2 . The molecular weight is 204.65 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-(pyridin-2-YL)aniline include a molecular weight of 204.65 g/mol , a XLogP3-AA of 2.5 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 2 , and a rotatable bond count of 1 .Scientific Research Applications
Crystal Structure Analysis : Adeleke and Omondi (2022) presented the crystal structure of a secondary amine derived from 4-Chloro-3-(pyridin-2-YL)aniline, characterized using techniques like FT-IR, NMR, Mass Spectroscopy, and X-ray diffraction. This indicates its utility in structural chemistry research (Adeleke & Omondi, 2022).
Fungicide Analysis : A compound structurally related to 4-Chloro-3-(pyridin-2-YL)aniline, known as fluazinam, was studied by Jeon et al. (2013). The research focused on the crystal structure, revealing insights into its application as a fungicide (Jeon, Kim, Lee & Kim, 2013).
Isomeric Structural Studies : Su et al. (2013) analyzed isomeric forms of a compound related to 4-Chloro-3-(pyridin-2-YL)aniline, focusing on the chlorine substitution's positional impact on the structure and packing interactions (Su, Wang, Liu & Li, 2013).
NLO Applications : Draguta et al. (2015) synthesized new organic binary solids with phenolic coformers, including derivatives of 4-Chloro-3-(pyridin-2-YL)aniline, for potential use in Nonlinear Optics (NLO) applications (Draguta, Fonari, Leonova & Timofeeva, 2015).
Corrosion Inhibition : Fernandes et al. (2019) synthesized 4‐Chloro‐N‐(pyridin‐2‐ylmethyl)aniline and tested it as a corrosion inhibitor for mild steel in acid medium, showing high efficiency in protection by adsorption on metal surfaces (Fernandes, Mello, dos Santos, Souza, Lanznaster & Ponzio, 2019).
Corrosion Inhibition Performance Studies : Xu et al. (2015) investigated the corrosion inhibition properties of a pyridine derivative, closely related to 4-Chloro-3-(pyridin-2-YL)aniline, on mild steel in hydrochloric acid, indicating its potential as a mixed-type inhibitor (Xu, Ji, Zhang, Jin, Yang & Chen, 2015).
Chemical Shifts and Synthesis Studies : Rančić et al. (2014) synthesized a series of compounds including derivatives of 4-Chloro-3-(pyridin-2-YL)aniline and applied linear free-energy relationships to their 13C NMR chemical shifts, providing insights into electronic substituent effects (Rančić, Trišović, Milčić, Jovanovic, Jovanović & Marinković, 2014).
Vibrational Spectra Study : Acosta-Ramírez et al. (2013) conducted theoretical and experimental studies on the structure and vibrational spectra of a series of compounds including 2-(benzylthio)-N-{pyridinylmethylidene}anilines, related to 4-Chloro-3-(pyridin-2-YL)aniline (Acosta-Ramírez, Larade, Lloy, Cross, McLellan, Martell, McDonald & Bierenstiel, 2013).
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
4-chloro-3-pyridin-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVLHTCIAZPQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC(=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653956 | |
Record name | 4-Chloro-3-(pyridin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(pyridin-2-YL)aniline | |
CAS RN |
879088-41-2 | |
Record name | 4-Chloro-3-(2-pyridinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879088-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(pyridin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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